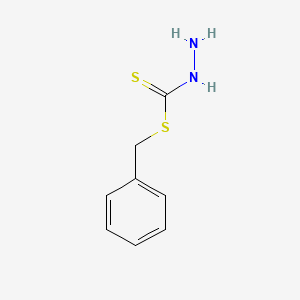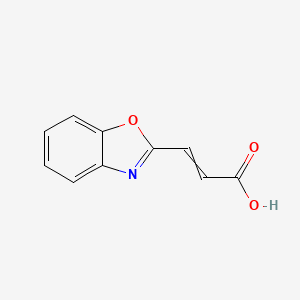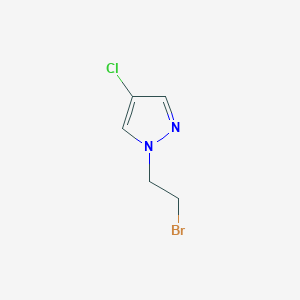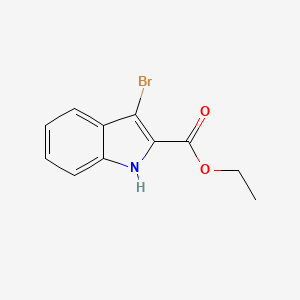
ethyl 3-bromo-1H-indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 3-bromo-1H-indole-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as 2-Ethoxycarbonylindole .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years due to their significant role in natural products and drugs . The total synthesis of preparaherquamide, VM-55599, and premalbrancheamide were started from enone 211, which was prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate .Chemical Reactions Analysis
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Ethyl 1H-indole-3-carboxylates have shown anti-viral activity in Huh-7.5 cells .Applications De Recherche Scientifique
Antiviral Agents
Indole derivatives, including ethyl 3-bromo-1H-indole-2-carboxylate, have been studied for their potential as antiviral agents . These compounds can be designed to target a broad range of RNA and DNA viruses, with some showing inhibitory activity against influenza A and Coxsackie B4 virus . The structural flexibility of indole derivatives allows for the synthesis of compounds with high selectivity and potency, making them promising candidates for antiviral drug development.
Anti-inflammatory Applications
The indole nucleus is a common feature in many synthetic drug molecules with anti-inflammatory properties. Ethyl 3-bromo-1H-indole-2-carboxylate can serve as a scaffold for developing new derivatives that bind with high affinity to multiple receptors involved in inflammation . This can lead to the creation of novel anti-inflammatory medications that may be more effective or have fewer side effects than current treatments.
Anticancer Therapeutics
Indole derivatives are being explored for their anticancer properties. Ethyl 3-bromo-1H-indole-2-carboxylate could be used to synthesize compounds that exhibit antiproliferative effects against various cancer cell lines, including human leukemia K562 cells . Research in this area aims to discover new therapeutic agents that can selectively target cancer cells while minimizing damage to healthy tissues.
Antioxidant Properties
The indole core of ethyl 3-bromo-1H-indole-2-carboxylate may contribute to antioxidant effects. Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases. By synthesizing and testing various indole-based compounds, researchers can identify those with significant antioxidant capabilities, potentially leading to new treatments for conditions caused by oxidative damage .
Antimicrobial Activity
Ethyl 3-bromo-1H-indole-2-carboxylate and its derivatives have shown promise as antimicrobial agents . These compounds can be effective against a range of microbial pathogens, offering a potential source for new antibiotics at a time when antibiotic resistance is a growing concern . The indole structure’s ability to interact with bacterial proteins and enzymes makes it a valuable tool in the fight against infectious diseases.
Antidiabetic Effects
Research into indole derivatives has included the exploration of their potential antidiabetic effects . Compounds based on ethyl 3-bromo-1H-indole-2-carboxylate could be developed to target pathways involved in glucose metabolism, offering new avenues for diabetes treatment . This research is particularly important given the increasing prevalence of diabetes worldwide.
Antimalarial Applications
Indole derivatives, including ethyl 3-bromo-1H-indole-2-carboxylate, are being investigated for their antimalarial activity. These compounds may inhibit the growth of Plasmodium parasites, which cause malaria, providing a basis for new antimalarial drugs . Given the challenges posed by drug-resistant strains of malaria, the development of new treatments based on indole chemistry is of significant interest.
Neuroprotective Potential
The indole structure is present in many compounds with neuroprotective properties. Ethyl 3-bromo-1H-indole-2-carboxylate could be used to create derivatives that protect neuronal cells from damage or degeneration . This application is particularly relevant for diseases such as Alzheimer’s and Parkinson’s, where neuroprotection could slow disease progression or improve quality of life.
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJWEOYWZOGNQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405810 | |
| Record name | Ethyl 3-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-bromo-1H-indole-2-carboxylate | |
CAS RN |
91348-45-7 | |
| Record name | Ethyl 3-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-Bromoindole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

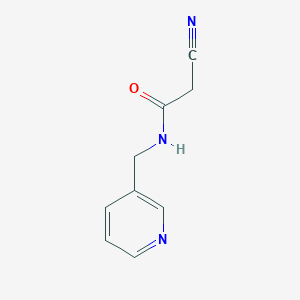
![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)




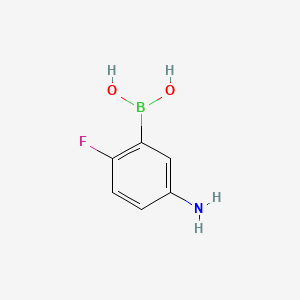

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)
